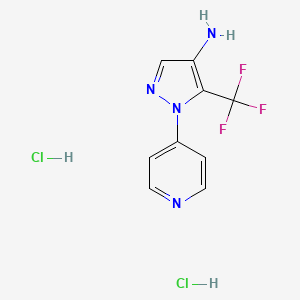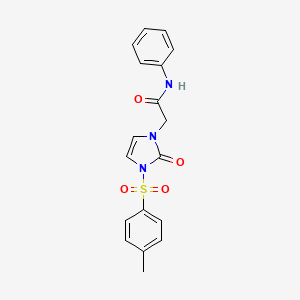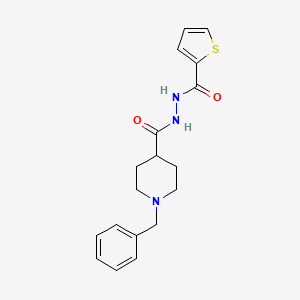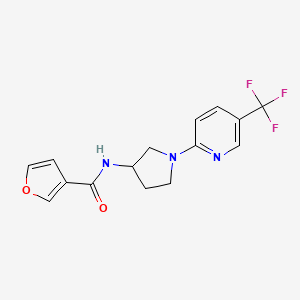
1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine dihydrochloride, has a CAS Number of 2248366-69-8 . It is a powder with a molecular weight of 301.1 . The IUPAC name is 1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3N4.2ClH/c10-9(11,12)8-7(13)5-15-16(8)6-1-3-14-4-2-6;;/h1-5H,13H2;2*1H . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 4 nitrogen atoms, and 2 chlorine atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 301.1 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride and its derivatives have shown promise as potential anticancer agents. A study involving novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from a similar compound, revealed promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancers, at micro molar concentrations (Chavva et al., 2013).
Synthesis and Structural Analysis
In the field of heterocyclic chemistry, derivatives of this compound have been synthesized for further chemical analysis. For instance, a study detailed the synthesis of 3,4-dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines, providing insights into their tautomeric preferences using spectroscopic methods and single crystal X-ray diffraction data (Dolzhenko et al., 2012).
Novel Synthesis Methods
Research has also been conducted on developing new synthesis methods for derivatives of this compound. A novel method for synthesizing N-substituted 4-trifluoromethyl-5-(alkan-1-ol)-pyridin-2(1H)-imines was described, which could have implications for the development of new molecules with potential medicinal interest (Marangoni et al., 2017).
Fluorescent Sensors and Coordination Chemistry
Derivatives of this compound have been used in the development of fluorescent sensors and coordination chemistry. For example, a novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton, synthesized from a related compound, acts as a sensor for fluorescence detection of inorganic cations in polar solvents (Mac et al., 2010).
Energetic Materials
Research into the design and properties of bridged pyridine-based energetic derivatives, including those derived from this compound, has shown potential in developing materials with high heats of formation and desirable detonation properties (Zhai et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Eigenschaften
IUPAC Name |
1-pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4.2ClH/c10-9(11,12)8-7(13)5-15-16(8)6-1-3-14-4-2-6;;/h1-5H,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYOVMKZCIFAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=C(C=N2)N)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2753964.png)


![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)



![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)


![2-(2-Methylpropyl)-7-(1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one](/img/structure/B2753982.png)
![N-((E)-2-[4-(dimethylamino)phenyl]-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B2753983.png)
![1-[(3-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2753985.png)
![Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid](/img/structure/B2753986.png)
